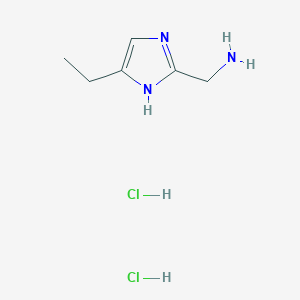

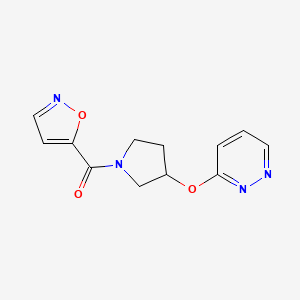

![molecular formula C22H22FN3O2S B2501687 1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]-3-thienyl}sulfonyl)azepane CAS No. 1113122-94-3](/img/structure/B2501687.png)

1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]-3-thienyl}sulfonyl)azepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sequential 1,3-N- to C- and 1,3-C- to C-Migration of Sulfonyl Groups

The synthesis of 1,4-diazepines is highlighted through a process involving the migration of sulfonyl groups. This process is facilitated by a thermal aza-[5 + 2] cycloaddition reaction of indoloazomethine ylides with dialkyl acetylenedicarboxylates. The result of this reaction is the formation of C-sulfonylated 1,4-diazepines, which is a significant step in the synthesis of complex molecules that could potentially include the target molecule "1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]-3-thienyl}sulfonyl)azepane" .

Synthesis and Reactivity of Sulfamoyl Azides

The creation of sulfamoyl azides from secondary amines using a novel sulfonyl azide transfer agent is an important reaction in the context of synthesizing sulfonyl-containing compounds. The subsequent reaction with alkynes in the presence of a CuTC catalyst forms 1-sulfamoyl-1,2,3-triazoles. These compounds serve as progenitors for rhodium azavinyl carbenes, which are highly reactive intermediates capable of adding to olefins. This reactivity could be relevant for further functionalization of the target molecule .

Heteroarylation of 1-Azulenyl Methyl Sulfide

The reaction of 1-azulenyl methyl sulfide with highly electrophilic trifluoromethanesulfonates of N-heterocycles results in the formation of 1-methylthio-3-(dihydroheteroaryl)azulenes. This reaction showcases the potential for introducing heteroaryl groups into a thioether framework, which could be analogous to the synthesis of the target molecule involving the incorporation of a trifluoromethyl group and a thienyl group .

Synthesis of Sulfonyl Azides

Sulfonyl azides are presented as valuable reagents for diazo transfer, particularly in the context of synthesizing α-amino acid derivatives. The use of trifluoromethanesulfonyl azide as a diazo-transfer reagent is noted for its efficiency, which could be relevant for introducing sulfonyl azide groups into the target molecule. The synthesis of sulfonyl azides and their subsequent reactions could provide insights into the synthesis of the target molecule, especially considering the presence of a sulfonyl group in its structure .

Aplicaciones Científicas De Investigación

Azepanium Ionic Liquids

A study by Belhocine et al. (2011) introduced a new family of room temperature ionic liquids derived from azepane, demonstrating the compound's utility in synthesizing tertiary amines and quaternary azepanium salts. These salts exhibit wide electrochemical windows, positioning them as safe alternatives to traditional volatile organic solvents in various applications, including green chemistry processes (Belhocine et al., 2011).

Cycloaddition Reactions

Research by Markitanov et al. (2018) explored the use of trifluoropropene derivatives, which share structural motifs with the specified compound, in 1,3-dipolar cycloaddition reactions. This method yielded isomeric ethyl 5(4)-(trifluoromethyl)-4,5-dihydroisoxazole-3-carboxylates, showcasing the compound's potential in synthesizing diverse heterocyclic structures (Markitanov et al., 2018).

SuFEx Click Chemistry

Leng and Qin (2018) developed 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF) as a novel SuFEx clickable reagent, highlighting its application in regioselective synthesis of 5-sulfonylfluoro isoxazoles. This demonstrates the compound's role in facilitating click chemistry reactions, enabling the efficient synthesis of functionalized isoxazoles (Leng & Qin, 2018).

Azepine Ring Formation

Nedolya et al. (2008) described the synthesis of thienyl-substituted 3H-azepines, including a method starting from dilithiated 2-methyl-5-propargylthiophene. This research underscores the compound's utility in constructing azepine rings, a core structure in many pharmacologically active molecules (Nedolya et al., 2008).

High Voltage Electrolytes for Supercapacitors

A study by Pohlmann et al. (2015) investigated mixtures of azepanium-based ionic liquid and propylene carbonate as electrolyte components in supercapacitors. The findings suggest the potential of using azepanium salts in high-performance energy storage devices, reflecting on the broader applicability of such compounds in advanced material sciences (Pohlmann et al., 2015).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to interact with various targets .

Mode of Action

It’s worth noting that the trifluoromethyl group often plays a significant role in the mode of action of many pharmaceuticals, agrochemicals, and materials .

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways .

Pharmacokinetics

It’s worth noting that the trifluoromethyl group can significantly improve the physicochemical and pharmacological properties of the parent molecules .

Result of Action

Compounds with similar structures have been found to have various effects at the molecular and cellular level .

Action Environment

It’s worth noting that environmental factors can significantly impact the action of many pharmaceuticals, agrochemicals, and materials .

Propiedades

IUPAC Name |

6-[(4-fluorophenyl)methyl]-2-[(3-methoxyphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O2S/c1-28-18-4-2-3-16(11-18)14-29-22-24-20-9-10-26(13-19(20)21(27)25-22)12-15-5-7-17(23)8-6-15/h2-8,11H,9-10,12-14H2,1H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRLJEWCVNJMDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CSC2=NC3=C(CN(CC3)CC4=CC=C(C=C4)F)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]-3-thienyl}sulfonyl)azepane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

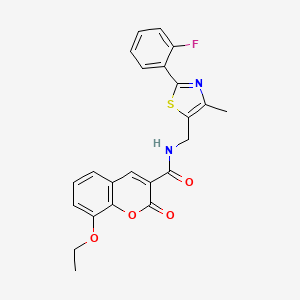

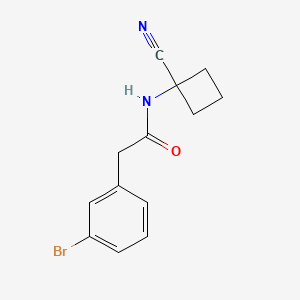

![N-[(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-yl]prop-2-enamide](/img/structure/B2501607.png)

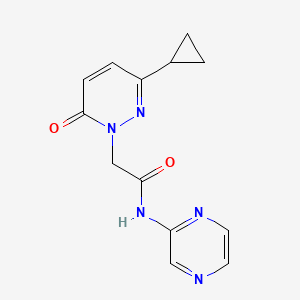

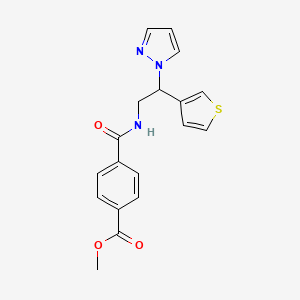

![(2S,3As,7aS)-1-[(E)-3-phenylprop-2-enyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B2501610.png)

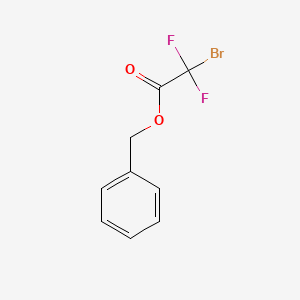

![[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/no-structure.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2501622.png)

![1-(3,4-dichlorophenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2501625.png)

![3-(4-bromophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2501626.png)